molecular formula C20H22N4O10S B587545 delta2-Cefuroxime axetil CAS No. 123458-61-7

delta2-Cefuroxime axetil

Numéro de catalogue B587545
Numéro CAS: 123458-61-7
Poids moléculaire: 510.474
Clé InChI: AQVGUOHUYICCIZ-WDVFJNCVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefuroxime axetil is a second-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth . It contains a β-lactam ring structure, similar to penicillin antibiotics .


Synthesis Analysis

Cefuroxime axetil is a semisynthetic, broad-spectrum cephalosporin antibiotic for oral administration . A study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .


Molecular Structure Analysis

Delta2-Cefuroxime axetil contains a total of 57 atoms; 22 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 10 Oxygen atoms, and 1 Sulfur atom . It also contains 59 bonds; 37 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 7 double bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been executed and validated to quantify cefuroxime axetil in the presence of its degradation products .


Physical And Chemical Properties Analysis

The molecular weight of delta2-Cefuroxime axetil is 510.47 . It is soluble up to 10 mM in DMSO .

Applications De Recherche Scientifique

Nanosuspension Development for Enhanced Bioavailability

In-Vitro and In-Vivo Investigations: have led to the development of a nanosuspension of delta2-Cefuroxime axetil to improve its oral bioavailability . This approach addresses the poor water solubility of the drug by creating nanoparticles that are more readily absorbed in the body.

Pharmacological Enhancements

Liquid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): have been optimized for delta2-Cefuroxime axetil, enhancing its solubility and dissolution, which is crucial for drugs with incomplete oral bioavailability .

Medical Diagnostics

Delta2-Cefuroxime axetil has been used in sequential therapy for community-acquired pneumonia, showcasing its effectiveness in clinical settings and providing a basis for its use in medical diagnostics .

Drug Delivery Systems

The drug’s role in drug delivery systems has been expanded through the development of lipid-based nanoformulations, which aim to improve the oral bioavailability of lipophilic drugs like delta2-Cefuroxime axetil .

Biotechnological Advancements

Biotechnology: has leveraged the properties of delta2-Cefuroxime axetil to create stable amorphous nanosuspensions, significantly improving the drug’s bioavailability .

Clinical Trials

Delta2-Cefuroxime axetil has been the subject of clinical trials , where its dispersible tablets have been evaluated for safety management and drug use, providing valuable insights for clinical management .

Microbiological Research

In microbiology , the drug’s efficacy against a broad range of Gram-positive and Gram-negative bacteria has been confirmed, which is vital for the development of new antibacterial therapies .

Chemistry Innovations

Chemical innovations: have seen the use of antisolvent precipitation methods followed by ultrasonication to prepare nanosuspensions of delta2-Cefuroxime axetil, addressing challenges related to its solubility and therapeutic effectiveness .

Mécanisme D'action

Cefuroxime axetil works as a bactericidal antibiotic by binding to penicillin-binding proteins (PBPs), inhibiting the last step of the bacterial cell wall synthesis .

Safety and Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

Orientations Futures

Cefuroxime axetil is a significantly used drug in formulation. Therefore, studies are being conducted to improve its oral bioavailability. One such study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .

Propriétés

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVGUOHUYICCIZ-WDVFJNCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta2-Cefuroxime axetil

CAS RN

123458-61-7
Record name delta3-Cefuroxime axetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.3-CEFUROXIME AXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.